Cas no 2172115-77-2 (2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid)

2-Ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a specialized Fmoc-protected amino acid derivative, primarily used in peptide synthesis. Its key advantages include the presence of the Fmoc group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The ethyl-substituted butanoic acid backbone enhances steric control, improving regioselectivity during coupling reactions. The aromatic phenylformamido moiety provides structural rigidity, facilitating precise peptide chain assembly. This compound is particularly valuable for introducing tailored modifications in peptide sequences, making it a versatile building block for research in medicinal chemistry and bioconjugation. Its high purity and stability further support reproducible results in synthetic applications.
2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid structure
2172115-77-2 structure
商品名:2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
CAS番号:2172115-77-2
MF:C28H28N2O5
メガワット:472.532327651978
CID:6307838
PubChem ID:165808123

2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid
    • 2172115-77-2
    • 2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
    • EN300-1521170
    • インチ: 1S/C28H28N2O5/c1-3-28(4-2,26(32)33)30-25(31)18-10-9-11-19(16-18)29-27(34)35-17-24-22-14-7-5-12-20(22)21-13-6-8-15-23(21)24/h5-16,24H,3-4,17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChIKey: LZERAECUBGQSKP-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC1=CC=CC(=C1)C(NC(C(=O)O)(CC)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 744
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 105Ų

2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1521170-1.0g
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
1g
$0.0 2023-06-05
Enamine
EN300-1521170-250mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1521170-50mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
50mg
$2829.0 2023-09-26
Enamine
EN300-1521170-1000mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
1000mg
$3368.0 2023-09-26
Enamine
EN300-1521170-100mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1521170-500mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
500mg
$3233.0 2023-09-26
Enamine
EN300-1521170-2500mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
2500mg
$6602.0 2023-09-26
Enamine
EN300-1521170-5000mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1521170-10000mg
2-ethyl-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}butanoic acid
2172115-77-2
10000mg
$14487.0 2023-09-26

2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid 関連文献

2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acidに関する追加情報

Introduction to 2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic Acid (CAS No. 2172115-77-2)

2-Ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid, identified by its CAS number 2172115-77-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural complexity of this molecule, characterized by its multiple functional groups and aromatic rings, contributes to its unique chemical properties and potential therapeutic applications.

The molecular structure of 2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid consists of several key components that are critical to its biological function. The presence of a fluorene moiety, specifically (9H-fluoren-9-yl)methoxycarbonyl, introduces a rigid aromatic system that can influence the compound's binding affinity and stability. Additionally, the amide and carboxylic acid functionalities provide opportunities for hydrogen bonding and interaction with biological targets. These structural features make the compound an attractive candidate for drug discovery and development.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. 2-Ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid has been investigated for its potential role in modulating various cellular processes. Studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors, which are implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The precise mechanism of action remains an area of active investigation, but preliminary findings are promising.

The synthesis of 2-ethyl-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}butanoic acid is a complex process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, is often employed to construct the intricate molecular framework. The synthesis typically involves multiple steps, including the formation of the amide bond, the introduction of the fluorene group, and the functionalization of the carboxylic acid moiety. Each step must be meticulously controlled to avoid unwanted side reactions and impurities.

The pharmacological properties of 2-Ethyl-2-{3-{(9H-fluoren)-9-ylmethoxycarbonyl}amino]phenylformamido}butanoic acid have been evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits significant binding affinity to certain protein targets, which could lead to therapeutic benefits. For instance, research has shown that this molecule may interfere with the activity of kinases and other enzymes that are involved in cell signaling pathways. By modulating these pathways, the compound could potentially inhibit tumor growth or reduce inflammation.

The potential applications of 2-Ethyl-2-{3-{(9H-fluoren)-9-ylmethoxycarbonyl}amino]phenylformamido}butanoic acid extend beyond oncology. Preliminary studies have also explored its effects on neurological disorders, where it may help to mitigate symptoms associated with conditions such as Alzheimer's disease or Parkinson's disease. The ability of this compound to cross the blood-brain barrier is an important consideration for its therapeutic potential in neurological applications. Further research is needed to fully understand its efficacy and safety profile in these contexts.

The chemical stability and pharmacokinetic properties of 2-Ethyl-2-{3-{(9H-fluoren)-9-ylmethoxycarbonyl}amino]phenylformamido}butanoic acid are critical factors that influence its suitability as a drug candidate. Studies have been conducted to assess its degradation pathways under various conditions, as well as its absorption, distribution, metabolism, and excretion (ADME) characteristics. These evaluations help to determine whether the compound can be formulated into a stable and effective drug product. Additionally, toxicological studies are essential to ensure that the compound is safe for human use.

The future directions for research on 2-Ethyl-2-{3-{(9H-fluoren)-9-ylmethoxycarbonyl}amino]phenylformamido}butanoic acid include further optimization of its chemical structure to enhance its biological activity and reduce potential side effects. Computational modeling techniques can be employed to predict how modifications to the molecule might affect its binding properties and pharmacological effects. Additionally, clinical trials will be necessary to evaluate its efficacy in human patients suffering from relevant diseases.

In conclusion, 2-Ethyl-2-{3-{(9H-fluoren)-9-ylmethoxycarbonyl}amino]phenylformamido}butanoic acid (CAS No. 2172115-77-2) represents a promising candidate for therapeutic intervention in various diseases. Its complex structure and unique functional groups contribute to its potential biological activities, while ongoing research continues to uncover new insights into its mechanisms of action. As more data becomes available from both preclinical and clinical studies, this compound may emerge as a valuable addition to the pharmaceutical arsenal against challenging diseases.

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